molecular formula C7H10O4 B15417049 Acetic acid;furan-2-ylmethanol CAS No. 134459-16-8

Acetic acid;furan-2-ylmethanol

Cat. No.: B15417049
CAS No.: 134459-16-8
M. Wt: 158.15 g/mol
InChI Key: LFEWHYMBAMDMLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Trajectory and Seminal Contributions in Furan (B31954) Chemistry

The field of furan chemistry has a rich history dating back to the late 18th century. The first furan derivative to be identified was 2-furoic acid, which Carl Wilhelm Scheele prepared in 1780. wikipedia.org This was followed by the discovery of furfural (B47365), an aldehyde derivative of furan, by Johann Wolfgang Döbereiner in 1831. wikipedia.org Furfural was later characterized by John Stenhouse. wikipedia.org The parent compound, furan, was first synthesized by Heinrich Limpricht in 1870. wikipedia.org

Furan and its derivatives have long been recognized for their unique reactivity and versatility as building blocks in organic synthesis. acs.org Furan's aromatic character is modest compared to benzene, which allows it to participate in a wide array of reactions, including those that involve dearomatization, making it a flexible synthon. wikipedia.orgacs.org Furan-2-ylmethanol (furfuryl alcohol), the alcohol derivative of furan, is produced industrially through the catalytic hydrogenation of furfural, which is itself derived from agricultural byproducts like corncobs and sugarcane bagasse. wikipedia.orgresearchgate.net This lineage firmly establishes furan-2-ylmethanol as a renewable chemical with a long history of industrial relevance. wikipedia.orgresearchgate.net

Systematic Nomenclature and Structural Representation in Scholarly Discourse

In systematic chemical nomenclature, the compound is identified as a 1:1 mixture of its two components.

Acetic Acid : Its systematic IUPAC name is ethanoic acid. It is a simple carboxylic acid with the chemical formula CH₃COOH.

Furan-2-ylmethanol : Also known by its common name, furfuryl alcohol, its preferred IUPAC name is (Furan-2-yl)methanol. wikipedia.orgmatrix-fine-chemicals.com It consists of a furan ring substituted at the second position with a hydroxymethyl group (-CH₂OH). wikipedia.org

The designation "Acetic acid;furan-2-ylmethanol" therefore refers to a system containing both molecules, rather than a single molecule formed by a covalent bond between them. epa.gov This could represent a solution, a co-crystal, or a reaction medium where acetic acid acts as a solvent or catalyst for reactions involving furan-2-ylmethanol. mdpi.com

Table 1: Properties of Acetic Acid and Furan-2-ylmethanol

Property Acetic Acid Furan-2-ylmethanol
IUPAC Name Ethanoic acid (Furan-2-yl)methanol
Synonyms Vinegar acid Furfuryl alcohol, 2-Furylmethanol
CAS Number 64-19-7 98-00-0 matrix-fine-chemicals.com
Molecular Formula C₂H₄O₂ C₅H₆O₂ matrix-fine-chemicals.com
Molar Mass 60.05 g/mol 98.10 g/mol wikipedia.org
Appearance Colorless liquid Colorless liquid, turns amber with age wikipedia.orgatamanchemicals.com

| Boiling Point | 118 °C | 170 °C wikipedia.org |

Structural Representations:

Acetic Acid (CH₃COOH):

O

//

CH₃-C

OH

Furan-2-ylmethanol (C₅H₆O₂):

A five-membered furan ring with an oxygen atom at position 1 and a -CH₂OH group attached to the carbon at position 2.

Pivotal Role of this compound as a Biomass-Derived Platform Chemical

While "this compound" as a mixture is not a platform chemical itself, its components are central figures in the landscape of biomass-derived chemicals. Furan-2-ylmethanol is a direct descendant of furfural, one of the top value-added chemicals derivable from biomass. mdpi.comresearchgate.net Acetic acid is also a significant bio-based chemical, often co-produced during the hydrothermal fractionation of lignocellulosic biomass like pine wood. mdpi.comresearchgate.net The simultaneous presence of these compounds in biorefinery streams is common, making their interaction and subsequent valorization a key area of research. mdpi.comncsu.edu

The push for a bio-based economy is driven by the need to replace petrochemical feedstocks with renewable resources, thereby reducing environmental pollution and achieving carbon neutrality goals. mdpi.comieabioenergy.com Lignocellulosic biomass, which is abundant and not in competition with food sources, is a primary feedstock for this new economy. researchgate.net

Furan-2-ylmethanol (Furfuryl Alcohol) is derived from the hemicellulose portion of biomass. researchgate.netmdpi.com Hemicellulose is hydrolyzed and dehydrated to produce furfural, which is then hydrogenated to yield furan-2-ylmethanol. wikipedia.org This process transforms waste biomass into a versatile chemical intermediate. wikipedia.orgresearchgate.net

Bio-based Acetic Acid can be produced through the fermentation of sugars or as a byproduct of biomass processing. For instance, the cleavage of acetyl groups in hemicellulose during acid hydrolysis pretreatment yields acetic acid. mdpi.com Companies are actively producing bio-based acetic acid from feedstocks like molasses-based ethanol (B145695) or through processes that convert biomass from forestry and agriculture. resourcewise.com

The convergence of these two chemicals in processes like the low-acid hydrothermal fractionation of wood highlights their integrated role in modern biorefineries. mdpi.comresearchgate.net Such processes aim to valorize multiple biomass components simultaneously, enhancing economic feasibility. mdpi.com

Furan-2-ylmethanol serves as a crucial platform molecule that can be converted into a wide range of high-value chemicals and materials. researchgate.netmdpi.com Acetic acid often plays a direct role in these conversions, either as a reactant or as a catalyst. researchgate.netmdpi.com

The aldehyde and furan ring functionalities of furan-derived compounds allow for numerous transformations, including hydrogenation, oxidation, and etherification. mdpi.comresearchgate.net For example, 5-(acyloxymethyl)furfurals (AMFs), which are stable and hydrophobic derivatives of 5-hydroxymethylfurfural (B1680220) (HMF), can be prepared using carboxylic acids like acetic acid. nih.gov These AMFs are valuable precursors for biofuels and other chemicals. nih.gov

Research has demonstrated the conversion of furfural and acetic acid in a single process using bifunctional catalysts, yielding products through esterification, hydrogenation, and other reactions. ncsu.edu This showcases the strategic advantage of utilizing these co-located bio-based intermediates. The products derived from these pathways have applications as solvents, biofuels, polymer monomers, and pharmaceutical intermediates. wikipedia.orgmdpi.comwikipedia.org

Table 2: Examples of Value-Added Chemicals from Furan Derivatives

Furan-Based Precursor Reaction Type Product(s) Application(s)
Furan-2-ylmethanol Hydrogenation Tetrahydrofurfuryl alcohol Solvent researchgate.net
Furan-2-ylmethanol Polymerization Furan resins Composites, adhesives, coatings wikipedia.org
Furfural Hydrogenation 2-Methylfuran Biofuel researchgate.net
Furfural Oxidation Furoic acid, Maleic acid, Succinic acid Chemical intermediates researchgate.net
5-Hydroxymethylfurfural (HMF) Oxidation 2,5-Furandicarboxylic acid (FDCA) Polymer monomer (e.g., for PEF) mdpi.com

Properties

CAS No.

134459-16-8

Molecular Formula

C7H10O4

Molecular Weight

158.15 g/mol

IUPAC Name

acetic acid;furan-2-ylmethanol

InChI

InChI=1S/C5H6O2.C2H4O2/c6-4-5-2-1-3-7-5;1-2(3)4/h1-3,6H,4H2;1H3,(H,3,4)

InChI Key

LFEWHYMBAMDMLA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.C1=COC(=C1)CO

Origin of Product

United States

Advanced Methodologies for the Synthesis of Acetic Acid;furan 2 Ylmethanol

Catalytic Esterification Pathways from Furfuryl Alcohol and Acetic Acidrsc.orggoogle.comacs.orgresearchgate.netresearchgate.net

The direct esterification of furfuryl alcohol with acetic acid is the most common pathway for producing furfuryl acetate (B1210297). This reaction requires a catalyst to proceed at a reasonable rate and to control selectivity. The choice of catalyst is critical to favor the desired esterification over competing side reactions, such as the self-etherification of furfuryl alcohol to form difurfuryl ether or polymerization. google.comrsc.org Both homogeneous and heterogeneous catalysts have been extensively investigated to optimize this transformation.

Homogeneous Catalysis Systems and Ligand Optimizationrsc.org

Homogeneous catalysts, which exist in the same phase as the reactants, have been employed for the synthesis of furfuryl acetate. Traditional methods sometimes utilize strong mineral acids, but these can promote the undesirable polymerization of furfuryl alcohol. google.com More advanced systems involve organometallic complexes. For instance, a homogeneous palladium catalyst has been used for the one-pot alkoxycarbonylation of furfuryl alcohol to produce furfuryl acetate with yields reported to be above 96% under mild conditions (5 bar CO pressure, 130 °C). unive.it

In the broader context of converting furanic compounds, well-defined molecular pre-catalysts are crucial for selective reactions. unibo.it For example, in the hydrogenation of furfural (B47365) to furfuryl alcohol, ruthenium complexes with specific phosphorus-nitrogen ligands have demonstrated high selectivity. mdpi.com The rational design of ligands, which can influence the steric and electronic environment of the metal center, is a key strategy for optimizing the performance and selectivity of homogeneous catalysts in furan (B31954) chemistry. unibo.it

Heterogeneous Solid Acid Catalysts for Enhanced Selectivity and Yieldgoogle.comacs.orgresearchgate.net

Heterogeneous solid acid catalysts offer significant advantages over their homogeneous counterparts, including easier separation from the reaction mixture, reduced corrosion, and enhanced reusability. rsc.org These materials provide active sites for the esterification reaction while their structural properties can be tailored to improve selectivity. A variety of solid acids, including zeolites, mesoporous materials, and sulfated metal oxides, have been investigated for the synthesis of furfuryl acetate. rsc.org

Zeolites and mesoporous materials are widely used as catalysts and catalytic supports due to their high surface area, well-defined pore structures, and tunable acidity. mdpi.compsu.edu Zeolites are crystalline aluminosilicates with a microporous structure, and their acidic properties are beneficial for esterification. mdpi.comresearchgate.netwisconsin.edu For instance, HZSM-5 has been studied for the conversion of furfuryl alcohol, although in some cases it can lead to etherification products. researchgate.net

Mesoporous materials, such as SBA-15, possess larger pores (2-50 nm) which can facilitate the diffusion of bulky molecules like those involved in the esterification of furfuryl alcohol. google.comresearchgate.net These materials can be functionalized with acid sites to create highly active and selective catalysts. rsc.org The large pore volume and high surface area of these supports allow for excellent dispersion of active catalytic species, enhancing their accessibility to reactants. psu.edu

Among various solid acid catalysts, sulfated zirconia (SZ) has demonstrated exceptional performance in the esterification of furfuryl alcohol with acetic acid, achieving a furfuryl acetate yield as high as 95%. rsc.org The high acidity of sulfated zirconia, sometimes referred to as superacidity, is due to the strong electron-withdrawing effect of the sulfate (B86663) groups on the zirconia surface, making it a highly efficient catalyst for this reaction. researchgate.net

Al-SBA-15, a mesoporous silica (B1680970) material where aluminum has been incorporated into the framework, also shows significant catalytic activity. rsc.org The incorporation of aluminum creates Brønsted acid sites that are active for esterification. In a comparative study of various solid acid catalysts, sulfated zirconia, SAPO-11, and Al-SBA-15 were identified as the top-performing catalysts. rsc.org

Below is a data table comparing the performance of these catalysts under specific research conditions.

CatalystReactant Mole Ratio (Acid:Alcohol)Temperature (°C)Reaction Time (h)Furfuryl Alcohol Conversion (%)Furfuryl Acetate Yield (%)Reference
Sulfated Zirconia1.29029895 rsc.org
Al-SBA-151.29028078 rsc.org

This data is based on specific experimental conditions reported in the cited literature and may vary with different reaction parameters.

Metal-Organic Frameworks (MOFs), such as the Zeolitic Imidazolate Framework-8 (ZIF-8), are a class of porous materials with exceptionally high surface areas. rsc.orgacs.org While ZIF-8 itself has limited acidity, it can serve as an excellent support to encapsulate and stabilize more active catalytic species. rsc.orgmanchester.ac.uk

In one novel approach, a heteropolyacid (dodecatungstophosphoric acid, DTP) was exchanged with various metals (Co, Zr, Al, Fe) and then encapsulated within a ZIF-8 framework. rsc.org This created a series of catalysts, M-DTP@ZIF-8, for the esterification of furfuryl alcohol. rsc.orgmanchester.ac.uk The iron-exchanged version, Fe-DTP@ZIF-8, was found to be the most active, which was attributed to it having the highest number of acid sites and a very large surface area of 1114 m²/g. rsc.orgmanchester.ac.ukrsc.org This catalyst achieved a furfuryl acetate yield of 76.7% and could be reused for up to four cycles. rsc.org

A study of various M-DTP@ZIF-8 catalysts showed the following conversion rates for furfuryl alcohol at 90 °C: rsc.org

CatalystFurfuryl Alcohol Conversion (%)
Co-DTP@ZIF-822.2
Zr-DTP@ZIF-835.6
Al-DTP@ZIF-841.1
Fe-DTP@ZIF-847.2

This data highlights the significant influence of the exchanged metal on the catalytic activity of the ZIF-8 encapsulated system. rsc.org

Biocatalytic Approaches and Enzymatic Synthesisunive.it

Biocatalysis, using enzymes to perform chemical transformations, offers a green and highly selective alternative to traditional chemical catalysis. These reactions are typically conducted under mild conditions, reducing energy consumption and the formation of byproducts. ornl.govacs.org For furan derivatives, enzymatic processes are gaining attention. acs.org

In the context of furfuryl alcohol, enzymes like alcohol dehydrogenases (ADH) are used, often in conjunction with a cofactor such as nicotinamide (B372718) adenine (B156593) dinucleotide (NADH). mdpi.com While much of the research focuses on the production of furfuryl alcohol from furfural, the principles of enzymatic catalysis are applicable to its esterification as well. ornl.govacs.org Lipases, in particular, are commonly used for ester synthesis. Chemoenzymatic synthesis, which combines chemical and enzymatic steps, has been explored for producing furfuryl alcohol and could be adapted for its subsequent esterification. mdpi.com The high selectivity of enzymes can be particularly advantageous in preventing the polymerization of the sensitive furfuryl alcohol substrate. acs.org

One-Pot Synthetic Strategies and Process Intensification

The synthesis of furan-2-ylmethyl acetate, commonly known as furfuryl acetate, is increasingly moving towards one-pot strategies and process intensification to enhance efficiency, reduce waste, and improve economic viability. These approaches combine multiple reaction steps into a single reactor, minimizing intermediate separation and purification processes.

Integrated Hydrogenation-Esterification from Furfural

A significant advancement in furfuryl acetate production is the integrated, one-pot hydrogenation of furfural followed by esterification. rsc.org This tandem reaction transforms biomass-derived furfural directly into furfuryl acetate, a value-added chemical with applications in biofuels and fragrances. rsc.org The process relies on bifunctional catalysts that possess both metal sites for hydrogenation and acid sites for esterification.

Researchers have designed highly active bifunctional catalysts that can achieve a furfural conversion of 91.3%. rsc.org One study focused on the one-step hydrogenation-esterification (OHE) of furfural and acetic acid as a model reaction for upgrading bio-oil. nih.gov Using a 5% Pd/Al₂(SiO₃)₃ catalyst, a synergistic effect between the metal and acid sites was observed, leading to a furfural conversion of 56.9% and a combined selectivity of 66.4% for the desired alcohol and ester products under optimized conditions. nih.gov

The performance of different metal-based catalysts on acidic supports has been investigated. For instance, Pd, Ni, and Cu were doped onto an RHSiO₂–Al–Mg acidic support. The Cu-based catalyst demonstrated the best performance, which was attributed to its low lattice strain, facilitating the rate-limiting step of H₂ splitting in the tandem reaction. rsc.org

Table 1: Performance of Bifunctional Catalysts in Tandem Hydrogenation-Esterification of Furfural

Catalyst Furfural Conversion (%) Turnover Frequency for Furfuryl Acetate (h⁻¹) Reference
Cu/RHSiO₂–Al–Mg 91.3 0.89 rsc.org
Ni/RHSiO₂–Al–Mg - 0.032 rsc.org
Pd/RHSiO₂–Al–Mg - 0.039 rsc.org
5%Pd/Al₂(SiO₃)₃ 56.9 - nih.gov

Note: Data for conversion was not available for all catalysts in the cited source.

Green Chemistry Principles in Acetic Acid;Furan-2-ylmethanol Production

The production of furfuryl acetate is increasingly aligned with the principles of green chemistry. A primary aspect is the use of furfural derived from lignocellulosic biomass, a renewable and non-edible feedstock. unive.itresearchgate.net This positions furfuryl acetate as a sustainable alternative to chemicals derived from fossil fuels. unive.it

The development of environmentally friendly catalysts is central to green synthetic routes. Mesoporous acidic molecular sieves, such as AlSBA-15, have been employed as recyclable, solid acid catalysts for the esterification of furfuryl alcohol with acetic acid, offering high selectivity for the ester product. google.com Similarly, the use of biocatalysts, like lipase (B570770) from Aspergillus oryzae, represents a sustainable method for synthesis. rsc.org These enzymatic catalysts operate under mild conditions and are biodegradable. rsc.org

Process intensification through one-pot synthesis and continuous flow systems further contributes to the green profile of furfuryl acetate production by reducing solvent consumption, energy input, and waste generation. unive.itrsc.org The alkoxycarbonylation of furfuryl alcohol, for example, is a one-pot strategy that reduces process complexity and the need for costly purification steps. unive.it

Emerging Synthetic Techniques and Reaction Conditions

Recent research has focused on novel techniques to accelerate reaction rates, improve yields, and enable more sustainable production of furfuryl acetate. These emerging methods often involve alternative energy sources and advanced reactor designs.

Microwave-Assisted Synthesis for Reaction Acceleration

Microwave irradiation has emerged as a powerful tool for dramatically accelerating chemical reactions. organic-chemistry.org In the context of ester synthesis, microwave-assisted methods have been shown to form carboxylic esters from alcohols and carboxylic acids in minutes, often without the need for additional catalysts. organic-chemistry.org This rapid heating technology can lead to higher yields compared to conventional heating methods. thieme-connect.comresearchgate.net For instance, the conversion of furfuryl alcohols into other valuable compounds has been shown to be significantly faster—by approximately two orders of magnitude—when using microwave heating in subcritical water. thieme-connect.comresearchgate.net While specific data for the direct microwave-assisted synthesis of furfuryl acetate from furfuryl alcohol and acetic acid is still emerging, the successful application in similar esterification reactions indicates high potential for reaction acceleration and efficiency improvements. organic-chemistry.org

Flow Chemistry Systems for Continuous Production

Flow chemistry, or continuous processing, offers significant advantages over traditional batch production, including enhanced safety, improved product quality, and increased production capacity. youtube.com This methodology has been successfully applied to the synthesis of furan derivatives.

A sustainable method for the industrial-scale continuous flow synthesis of esters from biomass-derived furfuryl alcohol has been developed using a lipase biocatalyst. rsc.org In a batch system, this method achieved 88.7–90.2% conversion of furfuryl alcohol in 45 minutes. rsc.org When transitioned to a continuous flow reactor, the conversion increased to 96.8% with a residence time of just 10.5 minutes, and the biocatalyst remained stable for 30 hours. rsc.org

Continuous flow has also been explored for the direct conversion of furfural. mdpi.com A one-step process for producing furfuryl ethers from furfural has been demonstrated in a continuous flow system using a commercial palladium on activated carbon (Pd/C) catalyst. mdpi.com This highlights the potential for developing a fully continuous process from biomass-derived furfural directly to furfuryl acetate.

Table 2: Comparison of Batch vs. Continuous Flow Synthesis of Esters from Furfuryl Alcohol

Parameter Batch System Continuous Flow System Reference
Catalyst Immobilized Lipase Immobilized Lipase rsc.org
Reaction Time 45 min 10.5 min (residence time) rsc.org
FA Conversion 88.7–90.2% up to 96.8% rsc.org
Catalyst Stability At least 10 cycles Excellent for 30 h rsc.org

Solvent-Free Reaction Environments

Eliminating solvents from reaction media is a key goal of green chemistry, as it reduces waste, cost, and environmental impact. Research has demonstrated the feasibility of synthesizing furfuryl acetate under solvent-free conditions.

One method involves the direct reaction of distilled furfuryl alcohol with acetic anhydride, using tributylamine (B1682462) as a catalyst. prepchem.com This process, conducted without any additional solvent, achieved a crude product yield of 98.2%. prepchem.com After washing, the final yield of 95.6% pure furfuryl acetate was 90.3%. prepchem.com

The use of solid acid catalysts also opens avenues for solvent-free reactions. Catalysts like sulfated zirconia have been shown to be highly effective for the esterification of furfuryl alcohol, yielding up to 95% furfuryl acetate. rsc.org These heterogeneous catalysts can be easily separated from the reaction mixture, simplifying purification and potentially allowing the reaction to proceed without a solvent. google.comrsc.org

Table 3: Compound Names Mentioned in the Article

Compound Name Systematic Name / Synonym
This compound furan-2-ylmethyl acetate; Furfuryl acetate
Furfural Furan-2-carbaldehyde
Furfuryl alcohol Furan-2-ylmethanol
Acetic acid Ethanoic acid
Acetic anhydride Ethanoic anhydride
Palladium Pd
Nickel Ni
Copper Cu
Toluene Methylbenzene

Detailed Spectroscopic and Structural Elucidation of Acetic Acid;furan 2 Ylmethanol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the unambiguous structural assignment of organic molecules. For a system of acetic acid and furan-2-ylmethanol, NMR can confirm the identity of each component and provide insights into intermolecular interactions, such as hydrogen bonding. nih.gov

The ¹H NMR spectrum of a mixture of acetic acid and furan-2-ylmethanol would exhibit signals corresponding to each molecule.

Acetic Acid: Typically shows two signals: a sharp singlet for the methyl protons (CH₃) and a broad singlet for the acidic hydroxyl proton (-COOH). chemicalbook.com The chemical shift of the acidic proton is highly variable and depends on concentration, temperature, and solvent, as it is actively involved in hydrogen bonding.

Furan-2-ylmethanol: The spectrum is more complex, showing distinct signals for the three protons on the furan (B31954) ring and the two protons of the hydroxymethyl group (-CH₂OH). chemicalbook.com The furan protons typically appear as multiplets due to spin-spin coupling. chemicalbook.comresearchgate.net The protons are designated as H3, H4, and H5, corresponding to their position on the furan ring. researchgate.net A signal for the alcohol proton (-OH) is also present, its chemical shift and appearance being dependent on experimental conditions. chemicalbook.com

In a mixture, the acidic proton of acetic acid and the hydroxyl proton of furan-2-ylmethanol can undergo chemical exchange, potentially leading to a single, broad, averaged signal. The exact chemical shifts may vary slightly from the pure compounds due to changes in the chemical environment and intermolecular hydrogen bonding.

¹H NMR Spectroscopic Data

CompoundProton AssignmentChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
Acetic Acid CH₃~2.1SingletN/A
COOHVariable (~11-12)Broad SingletN/A
Furan-2-ylmethanol H5~7.37MultipletJ(A,B)=1.8, J(A,C)=0.9
H4~6.31MultipletJ(B,C)=3.2
H3~6.26MultipletJ(B,C)=3.2, J(A,C)=0.9
CH₂~4.54SingletN/A
OHVariable (~2.7)Triplet/BroadN/A

Note: Chemical shifts are approximate and can vary based on solvent and concentration. Data compiled from references. chemicalbook.comchemicalbook.com

The ¹³C NMR spectrum provides information on the carbon framework of each molecule.

Acetic Acid: The spectrum is simple, with two distinct signals: one for the methyl carbon (CH₃) and one for the carbonyl carbon (C=O) at a much lower field. chemicalbook.com

Furan-2-ylmethanol: The spectrum shows five signals: four for the carbons of the furan ring and one for the methylene (B1212753) carbon (-CH₂OH). researchgate.net The carbon atoms attached to oxygen (C2 and C5) are typically found at a lower field than the other ring carbons.

¹³C NMR Spectroscopic Data

CompoundCarbon AssignmentChemical Shift (δ) ppm
Acetic Acid CH₃~20-21
C=O~170-180
Furan-2-ylmethanol C5~142
C2~157
C3~107
C4~110
CH₂~57

Note: Chemical shifts are approximate and can vary based on solvent and concentration. Data compiled from references. chemicalbook.comresearchgate.net

2D NMR experiments are crucial for confirming assignments and probing through-bond and through-space connectivities. youtube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. sdsu.edu For this system, COSY would show correlations between the coupled protons (H3, H4, H5) of the furan ring in furan-2-ylmethanol, helping to assign these signals definitively. No correlations would be seen for the singlet of acetic acid, nor would there be correlations between the two separate molecules. sdsu.eduprinceton.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). sdsu.eduyoutube.com HSQC is invaluable for assigning the carbon signals based on the already assigned proton signals. It would show cross-peaks connecting the CH₃ protons of acetic acid to its methyl carbon, and the H3, H4, H5, and CH₂ protons of furan-2-ylmethanol to their respective carbons. youtube.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space correlations between protons that are physically close to one another, typically within 5 Å. princeton.edu In a mixture of acetic acid and furan-2-ylmethanol, NOESY is the primary method to probe for intermolecular association. A NOESY cross-peak between the acidic proton of acetic acid and the hydroxyl or furan ring protons of furan-2-ylmethanol would provide direct evidence of a hydrogen-bonded complex or close spatial proximity in solution.

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Weight and Fragmentation Pattern Analysis

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z), allowing for the determination of the elemental formula of a molecule and its fragments. In the context of the acetic acid and furan-2-ylmethanol system, each component would be analyzed.

Acetic Acid (C₂H₄O₂): The molecular weight is 60.05 g/mol . chemicalbook.com In positive-ion mode, the protonated molecule [M+H]⁺ would have an accurate mass of 61.0284. Common fragmentation in mass spectrometry involves the loss of the hydroxyl group (-OH) or the entire carboxyl group (-COOH). libretexts.org

Furan-2-ylmethanol (C₅H₆O₂): The molecular weight is 98.10 g/mol . matrix-fine-chemicals.com The protonated molecule [M+H]⁺ would have an accurate mass of 99.0441. The fragmentation is characteristic of furfuryl compounds. A primary fragmentation pathway is the loss of water (H₂O) from the protonated molecule, followed by the formation of the highly stable furfuryl cation (m/z 81.0335) through the loss of the -CH₂OH group, which is often the base peak. nist.govnih.gov

If an esterification reaction occurs between the two components, the resulting product, furfuryl acetate (B1210297) (C₇H₈O₃, MW 140.14 g/mol ), would be detected. nist.gov Its mass spectrum typically shows a molecular ion peak at m/z 140, with major fragments at m/z 98 (loss of the acetyl group) and a base peak at m/z 81 (the furfuryl cation). nist.govnih.gov

HRMS Fragmentation Data

CompoundFormulaAdductCalculated m/zMajor Fragments (m/z)Fragment Identity
Acetic Acid C₂H₄O₂[M+H]⁺61.028443.0184[CH₃CO]⁺
Furan-2-ylmethanol C₅H₆O₂[M+H]⁺99.044181.0335[C₅H₅O]⁺ (Furfuryl cation)
71.0386[M+H - H₂O]⁺
Furfuryl Acetate C₇H₈O₃[M]⁺140.047381.0335[C₅H₅O]⁺ (Furfuryl cation)
98.0368[M - C₂H₂O]⁺
43.0184[CH₃CO]⁺

Note: Fragmentation data is based on typical electron ionization (EI) patterns. libretexts.orgnist.govnih.govresearchgate.net

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Characterization

Vibrational spectroscopy probes the molecular vibrations and is highly sensitive to functional groups and intermolecular interactions.

IR Spectroscopy:

Acetic Acid: The IR spectrum is dominated by a very broad absorption band for the O-H stretch of the carboxylic acid, typically centered around 3000 cm⁻¹, which is indicative of strong hydrogen bonding (dimer formation). chemicalbook.comrsc.org A sharp, intense C=O (carbonyl) stretching band appears around 1700-1760 cm⁻¹. rsc.org

Furan-2-ylmethanol: The spectrum shows a broad O-H stretching band for the alcohol around 3350 cm⁻¹, C-H stretching for the furan ring just above 3100 cm⁻¹, and C-O stretching around 1015 cm⁻¹. researchgate.net Characteristic furan ring vibrations are also observed. researchgate.net

Mixture: In a mixture, the O-H stretching region would be particularly informative. The formation of hydrogen bonds between the carboxylic acid and the alcohol would lead to changes in the shape and position of the O-H absorption bands compared to the pure components.

Raman Spectroscopy:

Acetic Acid: The Raman spectrum shows a characteristic C=O stretching band around 1665 cm⁻¹. researchgate.net Unlike in IR, the O-H stretch is typically a weak feature.

Furan-2-ylmethanol: The Raman spectrum is characterized by strong signals corresponding to the vibrations of the furan ring. unipd.it

Mixture: Raman spectroscopy would complement the IR data, providing clearer information on the skeletal vibrations of the furan ring and the carbonyl group upon interaction.

Vibrational Spectroscopy Data

CompoundTechniqueWavenumber (cm⁻¹)Vibrational Assignment
Acetic Acid IR~3000 (very broad)O-H stretch (H-bonded)
IR/Raman~1710 (IR), ~1665 (Raman)C=O stretch
Furan-2-ylmethanol IR~3350 (broad)O-H stretch
IR~3125Aromatic C-H stretch
IR~1015C-O stretch
Raman~1650, ~1526Furan ring modes

Note: Wavenumbers are approximate. Data compiled from references. rsc.orgresearchgate.netresearchgate.netunipd.it

X-ray Crystallography for Solid-State Structural Determination (if applicable for complexes or derivatives)

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid. While this technique is not applicable to liquids or amorphous solids, it would be the ideal method to characterize a solid co-crystal or complex formed between acetic acid and furan-2-ylmethanol.

If a crystalline complex were formed, a single-crystal X-ray diffraction experiment would provide precise information on:

Molecular Geometry: Accurate bond lengths and angles for both molecules within the crystal lattice.

Intermolecular Interactions: The exact nature of the hydrogen bonding network between the carboxylic acid group of acetic acid and the hydroxyl group and/or the furan oxygen of furan-2-ylmethanol. It would reveal the distances and angles of these hydrogen bonds.

Crystal Packing: How the molecular complexes arrange themselves in the solid state.

While crystal structures for various furan-containing carboxylic acids have been reported, a specific structure for a complex of acetic acid and furan-2-ylmethanol is not prominently available in the surveyed literature. nih.gov The existence of such data would be contingent on the ability of the mixture to form a stable, single co-crystal suitable for diffraction analysis.

Reaction Chemistry and Mechanistic Investigations of Acetic Acid;furan 2 Ylmethanol

Hydrolysis and Saponification Mechanisms

The cleavage of the ester bond in furan-2-ylmethyl acetate (B1210297) can be achieved through hydrolysis, a reaction with water that can be catalyzed by either acid or base. The base-promoted hydrolysis is termed saponification.

Saponification is an irreversible process that involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester. wikipedia.orglibretexts.org This reaction proceeds through a well-established two-step mechanism:

Nucleophilic Addition: The hydroxide ion (OH⁻) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the furfuryl acetate molecule. This results in the formation of a tetrahedral intermediate, where the negative charge is localized on the oxygen atom of the former carbonyl group. libretexts.orgyoutube.com

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The electrons from the negatively charged oxygen reform the carbon-oxygen double bond, leading to the expulsion of the furan-2-ylmethoxide ion (a type of alkoxide) as the leaving group. youtube.com

Deprotonation: The expelled furan-2-ylmethoxide is a strong base and promptly deprotonates the newly formed acetic acid, yielding furan-2-ylmethanol and a carboxylate salt (acetate). libretexts.org This final acid-base step is essentially irreversible and drives the reaction to completion. khanacademy.org

Table 1: Saponification Mechanism of Furan-2-ylmethyl Acetate

Step Description Reactants Intermediate/Products
1 Nucleophilic attack by hydroxide Furan-2-ylmethyl acetate, Hydroxide ion Tetrahedral alkoxide intermediate
2 Leaving group removal Tetrahedral alkoxide intermediate Acetic acid, Furan-2-ylmethoxide ion
3 Deprotonation Acetic acid, Furan-2-ylmethoxide ion Acetate ion, Furan-2-ylmethanol

Pyrolysis Pathways and Thermal Decomposition Mechanisms

The thermal decomposition, or pyrolysis, of furan-2-ylmethyl acetate proceeds through intricate, high-energy pathways, leading to the formation of unique chemical structures. usfq.edu.ec This process is distinct from simple hydrolysis and involves intramolecular rearrangements.

Theoretical studies indicate that the pyrolysis of furfuryl acetate is a multistep process that yields methylenecyclobutenone and acetic acid. usfq.edu.ec The reaction is thought to involve two consecutive mdpi.commdpi.com sigmatropic rearrangements followed by a final hydrogen α-elimination step. usfq.edu.ec

A detailed examination using reaction force formalism reveals that the formation of this transition state happens in two distinct stages:

Stage 1: Characterized by the weakening of the Carbon-Oxygen (C–O) bond of the ester.

Stage 2: Involves the transfer of a hydrogen atom from the methylene (B1212753) carbon to the nearby carbonyl oxygen atom. usfq.edu.ec

Further analysis of the reaction's electronic flux indicates that the formation of the new Hydrogen-Oxygen (H–O) bond contributes most significantly to the electronic activity during the formation of the transition state. usfq.edu.ec

A significant and uncommon byproduct of the gas-phase pyrolysis of furfuryl esters is methylenecyclobutenone. usfq.edu.ecdatapdf.com Experimental studies on the pyrolysis of the related compound, furfuryl benzoate, confirm the formation of this parent compound of a relatively rare system. datapdf.comacs.org The process for furfuryl acetate is analogous, yielding methylenecyclobutenone and acetic acid. usfq.edu.ec

The formation of methylenecyclobutenone is a result of the complex intramolecular rearrangements that occur at high temperatures. usfq.edu.ec This product is highly reactive and can polymerize readily if not handled in a cooled solution. datapdf.com

Table 2: Key Findings from Pyrolysis Studies of Furfuryl Esters

Aspect Finding Source
Products Methylenecyclobutenone and the corresponding carboxylic acid (acetic or benzoic acid). usfq.edu.ec, datapdf.com
Mechanism Involves a multistep process with two [3+3] rearrangements and a final hydrogen α-elimination. usfq.edu.ec
Rate-Limiting Step The hydrogen α-elimination through a 5-membered cyclic transition state. usfq.edu.ec
Byproduct Reactivity Methylenecyclobutenone is unstable and prone to polymerization. datapdf.com

Reactivity of the Furan (B31954) Ring System

The furan ring in furan-2-ylmethyl acetate is an electron-rich aromatic system, which makes it highly susceptible to electrophilic attack and other transformations such as hydrogenation and ring-opening. nih.govchemicalbook.com Its reactivity is significantly greater than that of benzene. chemicalbook.com

Due to its π-rich nature, the furan ring readily undergoes electrophilic aromatic substitution (EAS). chemicalbook.com In these reactions, an electrophile replaces a hydrogen atom on the aromatic ring. youtube.commasterorganicchemistry.com

The mechanism involves the attack of the furan's π electrons on the electrophile, forming a resonance-stabilized cationic intermediate known as a benzenium ion or σ-complex. youtube.comlibretexts.org The subsequent loss of a proton from the carbon atom that was attacked regenerates the aromatic ring, completing the substitution. libretexts.org

For the furan ring, electrophilic attack occurs preferentially at the C2 (or C5) position. This preference is due to the greater stability of the cationic intermediate formed; attack at C2 allows for the positive charge to be delocalized over three atoms, whereas attack at C3 results in a less stable intermediate with only two resonance structures. chemicalbook.com Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.comnumberanalytics.com

The furan ring can be reduced (hydrogenated) or cleaved (ring-opening) under various catalytic conditions. These reactions are crucial in the conversion of biomass-derived furans into valuable chemicals and fuels. rsc.orgmdpi.com

Hydrogenation: Catalytic hydrogenation of the furan ring, typically using metal catalysts like platinum, palladium, nickel, or copper, can saturate the double bonds. researchgate.netacs.org Depending on the reaction conditions (temperature, pressure, catalyst), this can lead to the formation of tetrahydrofuran (B95107) derivatives. In the case of furan-2-ylmethyl acetate, hydrogenation would primarily yield tetrahydrofuran-2-ylmethyl acetate. Milder conditions may favor hydrogenation of the furan ring while preserving the ester group. mdpi.comacs.org

Ring-Opening: Under more forcing conditions or with specific catalysts, the furan ring can undergo cleavage. This is often preceded by hydrogenation. rsc.org The ring-opening of furfuryl alcohol, a closely related compound, has been studied extensively and can lead to the formation of various C5 compounds, such as 1,2-pentanediol (B41858) and 1,5-pentanediol. rsc.org The reaction pathway is influenced by the catalyst system, with bifunctional catalysts (containing both metal and acid sites) often being effective. rsc.org The presence of Brønsted acid sites, for instance, can significantly promote the ring-opening process. rsc.org

Diels-Alder Reactions and Cycloaddition Chemistry

The Diels-Alder reaction is a powerful tool in organic synthesis, forming cyclic compounds through a [4+2] cycloaddition between a conjugated diene and a dienophile. Furan and its derivatives, including furfuryl acetate, can act as the diene component in these reactions. The reactivity of the furan ring is, however, sensitive to the nature of its substituents.

Electron-donating groups on the furan ring generally enhance its reactivity in Diels-Alder reactions, while electron-withdrawing groups tend to decrease it. researchgate.net Computational studies have provided quantitative insights into these substituent effects, analyzing how they modify the electronic structure and, consequently, the reaction barriers. matec-conferences.orgijert.org For instance, the presence of strong electron-donor groups on the furan ring has been shown to significantly increase the reactivity of the system. matec-conferences.orgijert.org

The reaction of furfuryl acetate with maleimide (B117702) derivatives has been a subject of kinetic investigation. A study focusing on the reaction with N-methylmaleimide provided an Arrhenius activation energy of 40 ± 3 kJ mol⁻¹. nih.gov These reactions typically yield a mixture of endo and exo diastereomers. The ratio of these isomers is influenced by factors such as the substituents on both the furan and the maleimide, the reaction temperature, and the presence of nucleophiles. mdpi.comrsc.org Generally, the endo adduct is formed faster (kinetic product), while the exo adduct is more thermodynamically stable. ntnu.no Isomerization from the endo to the exo diastereomer can occur, often preceded by a retro-Diels-Alder reaction of the endo adduct. mdpi.comrsc.org

Lewis acids are known to catalyze Diels-Alder reactions. Their catalytic effect has been traditionally attributed to the lowering of the dienophile's LUMO energy, thereby enhancing the orbital interaction with the diene's HOMO. However, recent computational studies suggest that Lewis acids may accelerate the reaction by reducing the Pauli repulsion between the reacting molecules. researchgate.netmdpi.comncsu.edu

Research Findings:

Kinetic data for the Diels-Alder reaction of furfuryl alcohol with N-hydroxymaleimides provides a useful comparison for understanding the reactivity of furfuryl acetate. The following table summarizes the kinetic and thermodynamic constants for these reactions, as determined by ¹H NMR and UV-Vis spectroscopy. nih.govmdpi.com

Table 1: Diels-Alder kinetic and thermodynamic constants for the reaction of furfuryl alcohol with N-hydroxymaleimides. nih.govmdpi.com
Reactant SystemTechniqueTemperature (°C)kf (x 10⁻⁴ M⁻¹s⁻¹)kr (x 10⁻⁴ s⁻¹)Keq (M⁻¹)
FAL-NHM¹H NMR401.3 ± 0.10.03 ± 0.01430 ± 100
605.4 ± 0.30.4 ± 0.1140 ± 30
UV-Vis240.24 ± 0.01--
502.1 ± 0.1--
FAL-N2HM¹H NMR401.1 ± 0.10.04 ± 0.01280 ± 60
604.5 ± 0.20.5 ± 0.190 ± 20
UV-Vis240.20 ± 0.01--
501.5 ± 0.1--

FAL-NHM: Furfuryl alcohol and N-Hydroxymaleimide; FAL-N2HM: Furfuryl alcohol and N-(2-Hydroxyethyl)maleimide. kf: forward rate constant; kr: reverse rate constant; Keq: equilibrium constant.

Transesterification and Other Ester Exchange Reactions

Furfuryl acetate can undergo transesterification, a process where its acetyl group is exchanged with the alkyl group of an alcohol. This reaction is typically catalyzed by an acid or a base. The transesterification of methyl acetate with n-butanol, catalyzed by an ion-exchange resin, has been studied to provide kinetic models for such reactions. researchgate.net

The production of biodiesel often involves the transesterification of triglycerides with methanol (B129727) or ethanol (B145695). Kinetic studies of these processes provide valuable data, including activation energies, which can be analogous to the transesterification of furfuryl acetate. For instance, the activation energies for the transesterification of waste cooking oil with methanol have been reported. mdpi.com

A study on the transesterification of methyl acetate and n-butanol provides a detailed look at the kinetics of a similar ester exchange reaction. The following table presents the kinetic constants for a pseudo-homogeneous model of this reaction catalyzed by an acidic ion-exchange resin. ntnu.no

Table 2: Kinetic constants for the transesterification of methyl acetate with n-butanol. ntnu.no
Temperature (K)k₁ (l²/(g·mol·min))k₂ (l²/(g·mol·min))Keq
323.150.00190.00121.58
333.150.00350.00231.52
343.150.00620.00431.44

k₁: forward rate constant; k₂: reverse rate constant; Keq: equilibrium constant.

Mechanistic Insights from Kinetic Studies and Isotope Effects

Kinetic studies are fundamental to understanding the mechanisms of chemical reactions. For the Diels-Alder reaction of furan derivatives, computational studies using the activation strain model have been employed to analyze the reactivity and selectivity. These studies suggest that both orbital interactions and the energy required to distort the reactants into the transition-state geometry play crucial roles. ntnu.no

For instance, KIE studies on the pyrolysis of esters have been used to characterize the transition state of these reactions. Similarly, investigations into acyl group transfer reactions in other esters have utilized multiple kinetic isotope effects to detail the bonding changes in the transition state. These studies often help to distinguish between concerted and stepwise mechanisms.

In the context of transesterification, mechanistic investigations often involve proposing a model and then fitting experimental kinetic data to it. For acid-catalyzed transesterification, the mechanism typically involves protonation of the carbonyl oxygen, followed by nucleophilic attack of the alcohol, and subsequent elimination of the original alcohol. For base-catalyzed reactions, the mechanism proceeds through the deprotonation of the incoming alcohol to form a more potent nucleophile. Isotope labeling studies, where one of the oxygen atoms in the alcohol or ester is replaced with ¹⁸O, can be used to trace the path of the atoms and confirm the proposed mechanism.

Theoretical and Computational Chemistry of Acetic Acid;furan 2 Ylmethanol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to elucidating the intrinsic properties of molecules like furfuryl acetate (B1210297). These methods provide insights into electron distribution, molecular geometry, and reactivity, which are crucial for designing catalysts and optimizing reaction conditions.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and ground state properties of molecules. researchgate.net For furfuryl acetate and its precursors, DFT calculations have been instrumental in understanding catalytic esterification processes. rsc.org

In a study on the selective synthesis of furfuryl acetate from furfuryl alcohol and acetic acid, DFT calculations were performed to model the active sites on various solid acid catalysts, such as sulfated zirconia, SAPO-11, and Al-SBA-15. rsc.org The calculations, performed with the ORCA quantum chemistry package, focused on determining the stationary geometry clusters representing these active sites. rsc.org The study found a strong correlation between the catalytic performance and the hydrogen removal energy of the catalysts as determined by DFT. rsc.org This indicates that the ease with which a proton can be donated by the catalyst is a key factor in the esterification reaction rate.

The electronic properties of the furan (B31954) ring and its substituents are critical to its reactivity. DFT studies on related furanic compounds like furfural (B47365) show that the furan ring typically lies flat on catalyst surfaces. acs.org The interaction involves both the carbonyl group (in furfural) or the ester group (in furfuryl acetate) and the furan ring itself with the catalyst surface. ucl.ac.uk

Table 1: Calculated Ground State Properties of Furan-Related Molecules on Catalyst Surfaces

This table presents data for furfural and furfuryl alcohol, precursors to furfuryl acetate, as direct DFT data for furfuryl acetate's ground state properties were not available in the searched literature. The data illustrates the principles of using DFT for such analyses.

Molecule Catalyst Surface Adsorption Energy (eV) Adsorption Configuration
Furfural CuNiCu(111) -1.88 Bicoordinated η²(C=O)
Furfural Pd(111) - Furan ring flat on surface
Furfuryl Alcohol CuNiCu(111) -0.87 -

Data sourced from computational studies on furfural conversion. acs.orgacs.org

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are valuable for conformational analysis and predicting spectroscopic properties. While specific ab initio studies focused solely on furfuryl acetate are not prevalent in the searched literature, the principles can be understood from studies on similar molecules. For instance, ab initio calculations have been used to study the structure of aniline, determining energy minimum structures and transition states for internal rotations. researchgate.net

For a molecule like furfuryl acetate, with a flexible linkage between the furan ring and the acetate group, ab initio methods could be employed to:

Determine the potential energy surface for rotation around the C-O bond connecting the furfuryl group to the acetate moiety.

Identify the most stable conformers and the energy barriers between them.

Calculate vibrational frequencies to predict infrared (IR) and Raman spectra, which can be compared with experimental data to confirm structural assignments. researchgate.net

Molecular Dynamics Simulations for Conformational Dynamics and Intermolecular Interactions

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems, providing insights into conformational changes and intermolecular interactions. researchwithnj.com MD simulations have been extensively used to study polyfurfuryl alcohol (PFA), a polymer derived from furfuryl alcohol. researchgate.netpsu.edu These studies investigate the polymerization mechanism and predict the mechanical properties of the resulting furan resin. researchgate.net

For furfuryl acetate, MD simulations could be used to understand:

Conformational Dynamics: How the molecule flexes and changes shape over time in different environments (e.g., in a vacuum, in a solvent).

Intermolecular Interactions: How furfuryl acetate molecules interact with each other and with solvent molecules. This is crucial for understanding its properties as a solvent or a component in a liquid mixture.

Behavior at Interfaces: Simulating the interaction of furfuryl acetate with a catalyst surface or at a liquid-vapor interface, which is relevant to its synthesis and application as a biofuel additive. researchgate.net

A study using MD simulations with the LAMMPS 'fix bond/react' command has been successful in modeling the polymerization of furfuryl alcohol, and the predicted mechanical properties of the resin showed good agreement with literature values. researchwithnj.com This approach could be adapted to study the reactions and interactions of furfuryl acetate in complex systems.

Reaction Pathway Modeling and Transition State Characterization

Understanding the mechanism of chemical reactions is a key area of computational chemistry. For furfuryl acetate, this primarily involves modeling its synthesis via the esterification of furfuryl alcohol with acetic acid. rsc.org

The generally accepted mechanism for acid-catalyzed esterification, known as the Fischer esterification, proceeds through several reversible steps. masterorganicchemistry.comchemguide.co.uk The reaction begins with the protonation of the carboxylic acid (acetic acid) by the acid catalyst. This makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol (furfuryl alcohol). rsc.orgmasterorganicchemistry.com A tetrahedral intermediate is formed, followed by proton transfer and the elimination of a water molecule to yield the ester. rsc.orgchemguide.co.uk

The efficiency of a heterogeneous catalytic reaction is highly dependent on the adsorption of reactants, intermediates, and products onto the catalyst surface. DFT calculations are frequently used to determine these adsorption energies.

In the context of furfuryl acetate synthesis, the adsorption of furfuryl alcohol and acetic acid on solid acid catalysts is the initial step. A study on various catalysts, including sulfated zirconia and zeolites, used DFT to calculate the adsorption energies of the reactants. rsc.org The results showed that the catalytic activity correlated well with the calculated energetics of the active sites. rsc.org

While specific adsorption energy values for furfuryl acetate itself are not detailed in the provided search results, data for its precursors on various metal surfaces are available and provide a useful proxy for the types of interactions involved. Strong adsorption of reactants is necessary for the reaction to occur, but products must desorb easily to free up the active sites for the next catalytic cycle. researchgate.net

Table 2: Calculated Adsorption Energies of Precursors on Various Surfaces

This table illustrates the range of adsorption energies for furfural and furfuryl alcohol, which are key molecules in the synthesis pathway of furfuryl acetate.

Molecule Catalyst Surface Adsorption Energy (eV) Adsorption Energy (kcal/mol)
Furfural Ni(111) - -24.1 (solvent-less)
Furfuryl Alcohol - - -26.6 (solvent-less)
Furfural Pd(111) - -
Furfuryl Alcohol Cu(111) -0.97 -22.4
Furfuryl Alcohol CuNiCu(111) -0.87 -20.1

Data sourced from multiple computational studies. ucl.ac.ukacs.orgresearchgate.net Note: Conversion from eV to kcal/mol uses the approximation 1 eV ≈ 23.06 kcal/mol.

Reaction force analysis is a computational tool used to partition the energy barrier of a reaction into structural (distortion) and electronic (interaction) components. It provides a detailed understanding of the forces and electronic rearrangements that occur as reactants are converted into products via a transition state.

While a specific reaction force analysis for the esterification of furfuryl alcohol to furfuryl acetate was not found in the searched literature, the methodology is well-established for analyzing reaction mechanisms. For the esterification reaction, such an analysis would involve:

Mapping the Reaction Pathway: Calculating the minimum energy path from reactants (furfuryl alcohol + protonated acetic acid) to products (furfuryl acetate + water).

Calculating the Reaction Force: Determining the negative derivative of the potential energy along the reaction coordinate. Peaks in the reaction force constant correspond to the breaking and forming of chemical bonds.

Analyzing Electronic Flux: Quantifying the flow of electron density during the reaction. In the esterification mechanism, this would visualize the electron movement during the nucleophilic attack of the alcohol's oxygen on the carbonyl carbon and the subsequent bond rearrangements.

This detailed analysis helps to identify the precise electronic and structural events that contribute most to the reaction's activation energy, offering deeper insights than transition state theory alone.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)

The computational prediction of spectroscopic parameters for molecules like furfuryl acetate involves the use of sophisticated quantum chemistry software. These programs solve the Schrödinger equation for the molecule to determine its electronic structure and, from there, derive various properties, including NMR shielding tensors and vibrational modes.

Research Findings on NMR Chemical Shift Prediction

The prediction of NMR chemical shifts, particularly for ¹H and ¹³C nuclei, is a mature field in computational chemistry. nih.govmdpi.compnnl.gov Methodologies like the Gauge-Including Atomic Orbital (GIAO) method are commonly employed within a DFT framework to calculate the isotropic magnetic shielding constants for each nucleus. mdpi.compnnl.gov These shielding constants are then converted to chemical shifts by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS).

The accuracy of these predictions is highly dependent on the chosen level of theory, which includes the functional and the basis set. mdpi.com For instance, studies have shown that hybrid functionals, such as B3LYP, combined with a reasonably large basis set, can provide ¹H NMR chemical shift predictions with a root-mean-square deviation (RMSD) of 0.1 to 0.2 ppm from experimental values. modgraph.co.uk More advanced methods, including machine learning algorithms trained on large datasets of experimental and calculated shifts, have demonstrated even higher accuracy. nih.govpnnl.gov

For furfuryl acetate, a theoretical ¹H NMR spectrum would predict signals for the protons of the furan ring, the methylene (B1212753) bridge, and the methyl group of the acetate moiety. The precise chemical shifts would be influenced by the molecule's conformation, particularly the orientation of the acetate group relative to the furan ring.

Predicted ¹H NMR Chemical Shifts of Furfuryl Acetate

Proton Experimental Chemical Shift (ppm)
H5 (furan ring)7.414
H3 (furan ring)6.40
H4 (furan ring)6.35
Methylene (-CH₂-)5.050
Methyl (-CH₃)2.067

Table 1: Experimental ¹H NMR chemical shifts of furfuryl acetate. chemicalbook.com

Research Findings on IR Frequency Prediction

The prediction of IR frequencies involves calculating the second derivatives of the energy with respect to the atomic positions, which yields the force constants for the molecular vibrations. nih.govnih.gov These force constants are then used to determine the vibrational frequencies. DFT calculations are also the workhorse for these predictions.

Calculated vibrational frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations and the neglect of anharmonicity. medium.com To account for this, the calculated frequencies are typically scaled by an empirical scaling factor, which depends on the level of theory used.

For furfuryl acetate, the predicted IR spectrum would show characteristic absorption bands corresponding to the stretching and bending vibrations of its functional groups. Key vibrations would include the C=O stretching of the ester group, C-O stretching, C-H stretching of the furan ring and the alkyl groups, and various furan ring vibrations.

Predicted IR Frequencies of Furfuryl Acetate

Similar to the NMR data, a detailed computational study with a table of predicted IR frequencies for furfuryl acetate is not available in the searched results. However, experimental IR data provides a reference for what theoretical calculations would aim to reproduce. The following table lists some of the key experimental IR absorption bands for furfuryl acetate. nist.gov

Vibrational Mode Experimental Frequency (cm⁻¹)
C=O Stretch (Ester)~1740
C-O Stretch (Ester)~1230
C-H Stretch (Aromatic/Furan)~3100
C-H Stretch (Alkyl)~2950
Furan Ring Vibrations1500-1600

Table 2: Key experimental IR absorption bands of furfuryl acetate. nist.gov

Computational models would be expected to predict frequencies in these regions, and the accuracy of the prediction would again depend on the level of theory and the application of appropriate scaling factors. nih.govnih.gov

Applications in Advanced Chemical Technologies and Materials Science

Role as an Intermediate in Organic Synthesis and Fine Chemicals Production

Furfuryl acetate (B1210297) serves as a crucial building block in the synthesis of specialized chemical compounds, leveraging the reactivity of its furan (B31954) ring and ester group. unive.it It is considered a key intermediate for producing a range of fine chemicals. guidechem.com

Furfuryl acetate is a valuable precursor for creating more complex, functionalized furan derivatives. unive.it The furan ring is a pseudo-aromatic system that can undergo various reactions analogous to benzene-based compounds, making it a target for chemical modification. nasa.gov For instance, furfuryl acetate can be used in the synthesis of 5-acetoxymethyl-2-vinylfuran and its subsequent derivative, 5-hydroxymethyl-2-vinylfuran. medchemexpress.com Methodologies for synthesizing substituted furans often involve multi-step processes, where a stable intermediate like furfuryl acetate is advantageous. unive.it Research has demonstrated palladium-catalyzed carbonylation of furfuryl alcohol to produce furfuryl acetate with yields above 96% under mild conditions, highlighting its role in sustainable synthetic pathways. unive.it Other specialized furan derivatives, such as various 2,5-disubstituted furans, can be synthesized through multi-step reaction cascades where intermediates derived from compounds like furfuryl acetate are key. organic-chemistry.org

Table 1: Examples of Furan Derivatives from Furfuryl Acetate

Precursor Derivative Synthetic Utility
Furfuryl acetate 5-Acetoxymethyl-2-vinylfuran Intermediate for further functionalization. medchemexpress.com
Furfuryl acetate 5-Hydroxymethyl-2-vinylfuran Building block for specialty chemicals. medchemexpress.com
Furfuryl acetate 2-Alkylfurfuryl acetates Important class of fine chemicals. unive.it

Synthesis of Bio-Based Solvents and Esters

Furfuryl acetate itself is utilized as a bio-based solvent, valued for its ability to dissolve a wide range of substances in formulations for coatings, adhesives, and inks. chemimpex.com Its low toxicity and biodegradability present an environmentally favorable alternative to conventional hazardous solvents. chemimpex.com

Beyond its direct use, it is a key component in the production of other bio-based esters. Through processes like transesterification, furfuryl acetate can be reacted with other alcohols or carboxylic acids to generate a diverse family of furan-based esters. researchgate.net For example, the enzymatic esterification of furfuryl alcohol with various fatty acids (from C8 to C18) produces esters used as biolubricants, surfactants, plasticizers, and biofuel additives. rsc.org While these studies often start with furfuryl alcohol, the principles of esterification and transesterification are central to producing a wide array of furfuryl esters for different applications. researchgate.netrsc.org The synthesis of these esters is a critical area of research, aiming for high selectivity and yield, as furfuryl alcohol can readily polymerize under acidic conditions. rsc.org

Contributions to Polymer Chemistry and Materials Science

The furan structure within furfuryl acetate provides a foundation for creating novel polymers and enhancing existing materials, contributing to the growing field of sustainable materials science. ontosight.ai

Furfuryl acetate serves as a building block in the synthesis of bio-based polymers. chemimpex.com While furfuryl alcohol is more commonly known for its polymerization into resins, furfuryl acetate and other derivatives are integral to creating new materials. chemimpex.comredalyc.org For example, furfuryl esters of fatty acids, synthesized from furfuryl alcohol, have been used as matrix materials in the development of green biocomposites with materials like jute. researchgate.net Additives and modifiers are often blended with virgin bioresins to improve properties like thermal stability, impact strength, and processability. researchgate.net In this context, furan-based compounds derived from furfuryl alcohol and its esters can act as modifiers. For instance, blending Poly(furfuryl alcohol) (PFA) with other biopolymers like Polycaprolactone (PCL) has been shown to improve gas barrier properties and add antioxidant effects without compromising mechanical strength. mdpi.com

Polyfurfuryl alcohol (PFA) is a thermosetting resin known for its high thermal stability, chemical resistance, and low flammability. researchgate.net It is produced through the acid-catalyzed polymerization of furfuryl alcohol. wikipedia.org While furfuryl alcohol is the primary monomer, its derivatives can be used to modify the synthesis and final properties of the resin. magonlinelibrary.com The polymerization process is complex, involving the formation of methylene (B1212753) and dimethylenether bridges between furan units. wikipedia.org

Research into the curing of furan resins shows that the process conditions significantly impact the final structure and properties. researchgate.net The use of co-catalysts like acetic acid in conjunction with stronger acids can help control the polymerization of furfuryl alcohol, leading to higher molecular weight PFA with a more regular chain structure. researchgate.net Although direct polymerization of furfuryl acetate is less common than that of furfuryl alcohol, its presence in reaction mixtures or its use as a starting point could influence the resulting polymer network. For example, studies have investigated the polymerization of furfuryl acetate in acetonitrile (B52724) to understand the fundamental reaction mechanisms. nih.gov Furthermore, variations in PFA production can be made by incorporating other molecules like formaldehyde (B43269) or phenols to adjust the cross-link density, and low-monomer PFA resins offer enhanced safety profiles. magonlinelibrary.com These advanced PFA resins are sought after in applications requiring high performance, such as composites for the aerospace and rail industries. researchgate.netbitrez.com

Renewable Chemical Production and Biorefinery Integration

The production of furfuryl acetate is intrinsically linked to the biorefinery concept, which aims to convert renewable biomass into a spectrum of value-added chemicals and fuels. ucr.edursc.org Furfuryl acetate is derived from furfuryl alcohol, which is produced by the hydrogenation of furfural (B47365). unive.it Furfural itself is a key platform chemical obtained from the dehydration of pentose (B10789219) sugars (like xylose) found in the hemicellulose fraction of lignocellulosic biomass such as corncobs, sugarcane bagasse, and wood chips. nasa.govucr.edumdpi.com The other precursor, acetic acid, can also be co-produced during the hydrothermal fractionation of biomass, making the entire synthesis pathway potentially derivable from renewable resources. mdpi.comcepi.org

Table 2: Research on Catalytic Synthesis of Furfuryl Acetate

Catalyst Type Reactants Key Finding Yield Reference
Sulfated Zirconia Furfuryl alcohol, Acetic acid Best performing among several solid acid catalysts tested. 95% rsc.org
Palladium (Homogeneous) Furfuryl alcohol, CO, Methanol (B129727) Successful one-pot alkoxycarbonylation under mild conditions. >96% unive.it
Bifunctional RHSiO2-Cu-Al-Mg Furfural, Acetic acid Effective one-pot hydrogenation-esterification. N/A researchgate.net
Mesoporous Sieve AlSBA-15 Furfuryl alcohol, Acetic acid Simple process with high selectivity and recyclable catalyst. N/A google.com

Pathways from Lignocellulosic Biomass-Derived Furfural and Furfuryl Alcohol

The primary route to furan-2-ylmethyl acetate begins with lignocellulosic biomass, an abundant and renewable material composed mainly of cellulose, hemicellulose, and lignin. researchgate.net The synthesis is a multi-step process that leverages key platform chemicals derived from this biomass.

First, the hemicellulose portion, which is rich in pentosans (polymers of five-carbon sugars like xylose), is hydrolyzed. rsc.orgcapes.gov.br This hydrolysis, often catalyzed by acids, breaks down the hemicellulose into its constituent C5 sugars. nih.gov During this process, acetyl groups present in the hemicellulose are also cleaved, producing acetic acid as a valuable co-product. researchgate.netunive.it

The resulting pentose sugars, primarily xylose, then undergo acid-catalyzed dehydration to form furfural. rsc.orgnih.gov Furfural is a critical, renewable platform chemical from which a wide array of other furan-based compounds can be synthesized. rsc.orgglobalauthorid.com

The next step involves the selective hydrogenation of furfural to produce furan-2-ylmethanol, also known as furfuryl alcohol. rsc.orgx-mol.com This transformation targets the aldehyde group of furfural while preserving the furan ring. researchgate.netrsc.orgresearchgate.net Finally, furan-2-ylmethyl acetate is synthesized through the esterification of furfuryl alcohol with acetic acid, both of which can be sourced from the initial biomass processing. rsc.orgrsc.org

Interactive Data Table: Catalytic Conversion of Furfural to Furfuryl Alcohol

This table summarizes various catalytic systems used for the hydrogenation of furfural to furfuryl alcohol, a key intermediate.

CatalystSolventTemperature (°C)H₂ Pressure (bar)Furfural Conversion (%)Furfuryl Alcohol Yield (%)Reference
Cu/SiO₂Isopropanol800.110099.5 rsc.org
Cu/SiO₂Ethyl Acetate800.1>95100 rsc.org
Co₁.₄₀Cu₁/CaO2-Propanol1002010098.9 aidic.it
PtCo/CWater350.1>99100 researchgate.net
3% Pd/Fe₃O₄/HPSPropanol-212060>95>94 google.com
Pd/TiO₂OctaneRoom Temp1-High Selectivity chemicalland21.com

Sustainable Synthesis Routes for Industrial Implementation

The industrial production of furan-2-ylmethyl acetate is increasingly focused on sustainable and efficient catalytic routes that utilize renewable feedstocks and environmentally benign processes. rsc.orgrsc.org The use of lignocellulosic biomass as the primary raw material is central to its sustainable profile. rsc.org

Key to industrial implementation is the development of robust and recyclable catalysts for the esterification of furfuryl alcohol with acetic acid. researchgate.netrsc.org Heterogeneous solid acid catalysts are favored as they can be easily separated from the reaction mixture and reused, minimizing waste and processing costs. researchgate.net

Research has highlighted several promising catalysts for this transformation. A study exploring various solid acid catalysts found that sulfated zirconia provided the highest yield of furfuryl acetate (95%) under relatively mild conditions. researchgate.netrsc.org The performance of different catalysts is detailed in the table below.

Interactive Data Table: Catalytic Esterification of Furfuryl Alcohol with Acetic Acid

This table presents findings from a comparative study of different solid acid catalysts for the synthesis of furfuryl acetate.

CatalystTemperature (°C)Time (h)Furfuryl Alcohol Conversion (%)Furfuryl Acetate Selectivity (%)Furfuryl Acetate Yield (%)Reference
Sulfated Zirconia7049995.995 researchgate.netrsc.orgresearchgate.netrsc.org
SAPO-1170475.990.168.4 researchgate.netrsc.orgresearchgate.netrsc.org
Al-SBA-1570469.885.559.7 researchgate.netrsc.orgresearchgate.netrsc.org
H-Beta70461.280.149 researchgate.netrsc.orgresearchgate.netrsc.org
Y-Zeolite70449.375.237.1 researchgate.netrsc.orgresearchgate.netrsc.org
Ferrierite70445.470.331.9 researchgate.netrsc.orgresearchgate.netrsc.org
Amberlyst-1570435.290.131.7 researchgate.netrsc.orgresearchgate.netrsc.org

Reaction Conditions: Catalyst concentration - 1.5wt%, mole ratio - 1:10 (Furfuryl Alcohol: Acetic Acid). researchgate.net

Another sustainable approach involves the palladium-catalyzed alkoxycarbonylation of furfuryl alcohol. rsc.org This method can achieve high yields (>96%) under relatively mild conditions, presenting a viable alternative to traditional esterification processes. rsc.org Furthermore, patents describe methods using mesoporous molecular sieves like AlSBA-15 as recyclable catalysts in solvents such as toluene, achieving high selectivity for the ester product. acs.org The continuous development of such catalytic systems is crucial for the economic viability and industrial scale-up of furan-2-ylmethyl acetate production from biomass.

Catalysis Research (excluding its own catalytic activity)

Evaluation as a Reaction Medium or Co-solvent in Catalytic Transformations

While furan-2-ylmethyl acetate is recognized for its potential applications, including as a solvent, detailed research literature evaluating its specific performance as a primary reaction medium or co-solvent in catalytic transformations is limited. acs.orgresearchgate.net Studies in furan chemistry often focus on the effects of other more common solvents—such as water, alcohols (isopropanol, ethanol), ethers (tetrahydrofuran), and hydrocarbons (toluene, heptane)—on reaction pathways and selectivity. rsc.org

The selection of a solvent is known to play a critical role in catalysis, influencing reactant solubility, catalyst-substrate interactions, and the stabilization of transition states or products, thereby directing reaction selectivity. For instance, in the hydrogenation of furfural, the choice of solvent can significantly alter the product distribution between furfuryl alcohol and other hydrogenated products. However, specific studies that systematically investigate and quantify the effects of using furan-2-ylmethyl acetate as the solvent for such transformations are not extensively available in the reviewed scientific literature. Therefore, its role and effectiveness as a catalytic medium remain an area for future research.

Analytical Methodologies for Detection and Quantification in Complex Chemical Systems

Chromatographic Techniques for Separation and Analysis

Chromatography is the cornerstone for the analysis of furan-2-ylmethyl acetate (B1210297). The choice between gas and liquid chromatography typically depends on the volatility and thermal stability of the compound and the nature of the sample matrix.

Gas chromatography is a widely used technique for the analysis of volatile and semi-volatile compounds like furan-2-ylmethyl acetate. nist.govunive.it The separation is based on the compound's partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. e3s-conferences.org The selection of the stationary phase is critical for achieving optimal separation from related compounds such as its precursors, furfuryl alcohol and acetic acid. e3s-conferences.orgrsc.org

Research on the synthesis of furfuryl acetate has utilized GC to monitor reaction progress and determine product yield. unive.itrsc.org In one such study, components in the reaction mixture were successfully separated and identified. rsc.org The retention times for acetic acid and furfuryl acetate were found to be distinct, allowing for their individual quantification. rsc.org Temperature programming, where the column temperature is increased during the analysis, is often employed to ensure efficient elution and symmetrical peak shapes for compounds like furfuryl alcohol and its derivatives. e3s-conferences.org

Table 1: Example of Gas Chromatography (GC) Parameters for Furfuryl Acetate Analysis

ParameterConditionSource
Column Not specified rsc.org
Oven Program 80°C (1 min), ramp at 20°C/min to 120°C (1 min), ramp at 10°C/min to 165°C rsc.org
Detector Not specified rsc.org
Retention Time Acetic Acid: 4.4 min; Furfuryl Acetate: 6.7-6.8 min; Furfuryl Alcohol: 8.4 min rsc.org

This interactive table summarizes GC conditions used in a study for the analysis of furfuryl acetate and related compounds. rsc.org

For detection, Flame Ionization Detectors (FID) are commonly used due to their robustness and wide linear range for organic compounds. nih.gov Other detectors can also be employed depending on the specific requirements of the analysis.

While GC is suitable for volatile compounds, High-Performance Liquid Chromatography (HPLC) is a powerful alternative, particularly for less volatile or thermally sensitive furan (B31954) derivatives. nih.govua.es HPLC separates compounds based on their interactions with a solid stationary phase (packed in a column) and a liquid mobile phase. nih.gov For furan derivatives, reversed-phase HPLC is commonly employed, using a nonpolar stationary phase (like C8 or C18) and a polar mobile phase. nih.govsigmaaldrich.com

Methods have been developed for the simultaneous determination of major furan derivatives, such as furfuryl alcohol and 5-hydroxymethylfurfural (B1680220) (HMF), in complex matrices like coffee. nih.gov These methods often use a gradient elution, where the composition of the mobile phase is changed during the run to achieve optimal separation. nih.gov A typical mobile phase might consist of a mixture of water (often with a small amount of acid like acetic acid to control pH) and an organic solvent such as methanol (B129727) or acetonitrile (B52724). nih.govsigmaaldrich.com Detection is commonly performed using a Diode Array Detector (DAD) or a UV detector, which measures the absorbance of the compounds at specific wavelengths. nih.govs4science.at For instance, furfuryl alcohol can be detected at 217 nm. nih.gov The development of an HPLC method for furan-2-ylmethyl acetate would likely involve similar principles, optimizing the column, mobile phase, and detector wavelength for maximum sensitivity and resolution.

Table 2: HPLC Conditions for Analysis of Related Furan Compounds

ParameterConditionSource
Column Ascentis® Express C18, 5 cm x 3.0 mm, 2.7 µm sigmaaldrich.com
Mobile Phase Water:Acetonitrile (80:20) sigmaaldrich.com
Flow Rate 0.4 mL/min sigmaaldrich.com
Detector UV, 230 nm sigmaaldrich.com
Analytes Furfuryl alcohol, 5-Hydroxymethyl-2-furaldehyde sigmaaldrich.com

This interactive table presents typical HPLC conditions used for the separation of furan compounds, which can be adapted for furfuryl acetate analysis. sigmaaldrich.com

Hyphenated Techniques for Comprehensive Profiling

Hyphenated techniques, which couple a separation method with a powerful detection technique like mass spectrometry, provide enhanced specificity and sensitivity, making them indispensable for comprehensive analysis. mdpi.com

Coupling Gas Chromatography with Mass Spectrometry (GC-MS) combines the separation power of GC with the definitive identification capabilities of MS. unive.ittheseus.fi After compounds are separated in the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule, allowing for highly confident identification. nist.govnih.gov

GC-MS is a standard method for analyzing furan derivatives in various matrices, including food products and environmental samples. nih.govnih.gov The technique is used in process monitoring, for example, to confirm the synthesis of furan-2-ylmethyl acetate. unive.it For environmental monitoring, headspace sampling (HS) can be combined with GC-MS to detect volatile organic compounds in samples like wastewater. theseus.fi Furan-2-ylmethyl acetate has been identified in samples using this approach. theseus.fi The sensitivity and specificity of GC-MS make it suitable for detecting trace levels of contaminants. mdpi.com

Table 3: Electron Ionization (EI) GC-MS Data for Furan-2-ylmethyl Acetate

m/zRelative IntensitySource
81.099.99 nih.gov
98.069.39 nih.gov
43.066.78 nih.gov
52.047.48 nih.gov
140.039.40 nih.gov

This interactive table shows the top five mass-to-charge ratio (m/z) peaks from the electron ionization mass spectrum of furan-2-ylmethyl acetate, which are used for its identification. nih.gov

For analyzing non-volatile or thermally labile compounds at very low concentrations, Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are the methods of choice. mdpi.combmuv.de These techniques offer exceptional sensitivity and selectivity. rsc.orgnih.gov LC-MS/MS, in particular, has been successfully employed for the trace analysis of various furan derivatives and other metabolites in complex biological and environmental samples. bmuv.dersc.orgnih.gov

In LC-MS/MS, after separation by HPLC, the analyte is ionized (commonly by electrospray ionization, ESI) and subjected to two stages of mass analysis. This allows for the selection of a specific parent ion, its fragmentation, and the detection of a specific fragment ion, a process known as Multiple Reaction Monitoring (MRM). rsc.org This high specificity minimizes matrix interference and significantly improves detection limits, often reaching the sub-nanogram per milliliter level. nih.gov Studies comparing GC-MS and LC-MS/MS for related furan compounds have demonstrated the superior sensitivity of LC-MS/MS. nih.gov This makes it an ideal technique for biomonitoring studies or for detecting trace amounts of furan-2-ylmethyl acetate in challenging matrices where high sensitivity is paramount. nih.govnih.gov

Table 4: Advantages of LC-MS/MS for Trace Analysis

AdvantageDescriptionSource
High Sensitivity Achieves low to sub-nanogram per milliliter detection limits, essential for trace contaminant analysis. nih.govnih.gov
High Specificity Multiple Reaction Monitoring (MRM) minimizes matrix effects and allows for confident quantification in complex samples. mdpi.comrsc.org
Broad Applicability Suitable for a wide range of compounds, including non-volatile and thermally unstable ones, without derivatization. mdpi.combmuv.de
High Throughput Modern UPLC-MS/MS systems allow for rapid analysis times, making them suitable for large-scale studies. nih.gov

This interactive table highlights the key advantages of using LC-MS/MS for the trace analysis of compounds like furan-2-ylmethyl acetate.

Environmental Fate and Chemical Transformation Studies Excluding Ecotoxicity

Abiotic Degradation Pathways in Environmental Matrices

The primary abiotic degradation pathway for furan-2-ylmethyl acetate (B1210297) in the environment is hydrolysis. As an ester, it can react with water to break the ester bond, yielding its constituent parts: furan-2-ylmethanol and acetic acid. lookchem.com This reaction can be catalyzed by acids. lookchem.com While specific experimental data on the hydrolysis rate of furan-2-ylmethyl acetate is limited, this pathway is a principal consideration for its environmental fate.

The compound is a combustible liquid and, when heated to decomposition, can emit toxic fumes of carbon monoxide and carbon dioxide. nih.govchemicalbook.com

Table 1: Summary of Abiotic Degradation Pathways
PathwayDescriptionResulting ProductsInfluencing Factors
HydrolysisCleavage of the ester bond by reaction with water. lookchem.comFuran-2-ylmethanol, Acetic acidpH (acid-catalyzed) lookchem.com
PhotodegradationPotential degradation upon exposure to light, which may involve the opening of the furan (B31954) ring. nih.govVarious smaller moleculesLight intensity, presence of photosensitizers
Thermal DecompositionBreakdown at high temperatures. nih.govCarbon monoxide, Carbon dioxideHeat, flames chemicalbook.com

Biotic Transformation Mechanisms (excluding metabolism in organisms)

In the environment, furan-2-ylmethyl acetate is subject to biotic transformation, primarily initiated by microbial activity. The first step is the enzymatic hydrolysis of the ester bond by microbial esterases, which are common in the environment. This process releases furan-2-ylmethanol and acetic acid into the surrounding matrix.

The resulting products then undergo further microbial degradation:

  • Furan-2-ylmethanol: This alcohol is a known substrate for various microorganisms. For instance, the yeast Saccharomyces cerevisiae can convert furfural (B47365) to furfuryl alcohol. nih.gov More directly, some bacteria can utilize furfuryl alcohol. Studies have shown that certain microbes can oxidize furfuryl alcohol to furfural, which is then further oxidized to 2-furoic acid. whiterose.ac.uk The degradation of these furanic compounds is a defense mechanism for many microorganisms. nih.gov The common pathway for furfural degradation proceeds via 2-furoic acid, which is ultimately metabolized to 2-oxoglutarate, a central metabolite in the Krebs cycle. nih.gov This pathway has been identified in Gram-negative aerobic bacteria such as Cupriavidus basilensis and Pseudomonas putida. nih.gov
  • Acetic Acid: The acetate released from the initial hydrolysis is a readily biodegradable compound. It serves as a simple carbon source for a wide range of bacteria and fungi, which can metabolize it through central metabolic pathways like the citric acid cycle.
  • Table 2: Key Biotic Transformation Steps
    StepTransformationKey Intermediates/ProductsMicrobial Groups InvolvedReferences
    1Ester HydrolysisFuran-2-ylmethanol, Acetic acidVarious bacteria and fungi with esterase activity
    2Oxidation of Furan-2-ylmethanolFurfural, 2-Furoic acidPseudomonas putida, Cupriavidus basilensis, Saccharomyces cerevisiae nih.govnih.gov
    3Degradation of 2-Furoic Acid2-OxoglutarateGram-negative aerobic bacteria nih.gov
    4Metabolism of Acetic AcidAcetyl-CoAWide range of microorganisms

    Studies on Persistence and Distribution in Model Environmental Compartments

    The environmental persistence and distribution of furan-2-ylmethyl acetate are governed by its physicochemical properties and its susceptibility to degradation. nih.gov The compound itself is slightly soluble in water. lookchem.comnoaa.gov

    Its tendency to partition between different environmental compartments like water, soil, and air can be estimated from its properties:

  • Persistence: The compound is not expected to be highly persistent in the environment. Its susceptibility to both abiotic (hydrolysis) and biotic (enzymatic hydrolysis and subsequent degradation) pathways suggests a relatively short environmental half-life. The degradation products, furan-2-ylmethanol and acetic acid, are also known to be biodegradable. nih.gov
  • Distribution: The octanol-water partition coefficient (Log Kow or Log P) is a key indicator of a chemical's tendency to adsorb to soil and organic matter or to bioaccumulate in organisms. The estimated XlogP3-AA for furfuryl acetate is 0.7, which indicates a low potential for bioaccumulation and suggests it will have high mobility in soil. thegoodscentscompany.cominchem.org The low Log Kow value implies that the compound will preferentially partition into the water phase rather than sorbing to sediment or soil particles. inchem.org Its vapor pressure is relatively low, suggesting that volatilization from water and soil surfaces will be a slow process. lookchem.cominchem.org
  • Table 3: Physicochemical Properties Relevant to Environmental Fate
    PropertyValueImplication for Environmental FateReferences
    Molecular Weight140.14 g/mol- nih.govlookchem.com
    Water Solubility5 to 10 mg/mL at 23-25 °CSlightly soluble; will be present in the aqueous phase. lookchem.comnoaa.gov
    Vapor Pressure1.06 mmHg at 25°CLow volatility; slow transfer from water/soil to air. lookchem.com
    Log Kow (XlogP3-AA)0.7Low potential for bioaccumulation and adsorption to soil/sediment. High mobility in soil. thegoodscentscompany.com
    Boiling Point175-177 °CLow volatility. lookchem.comsigmaaldrich.comsigmaaldrich.com
    Density1.118 g/mL at 25 °CDenser than water; will sink if present in sufficient quantity. lookchem.comsigmaaldrich.comsigmaaldrich.com

    Future Research Directions and Emerging Paradigms

    Innovations in Green and Sustainable Synthesis Methodologies

    The future of furfuryl acetate (B1210297) production hinges on the development of environmentally benign and efficient synthesis routes. Current research is actively moving away from traditional methods that often rely on harsh mineral acids and complex purification steps, towards greener alternatives.

    A primary focus is the use of solid acid catalysts , which offer significant advantages in terms of reusability, reduced corrosion, and simplified product separation. researchgate.netresearchgate.net Researchers are investigating a variety of materials, including zeolites, mesoporous silica (B1680970) like Al-SBA-15, and sulfated metal oxides. researchgate.netresearchgate.netdntb.gov.ua For instance, sulfated zirconia has demonstrated high efficacy, achieving a furfuryl acetate yield of 95% with good recyclability. researchgate.netresearchgate.net The exploration of different catalyst properties, such as porosity, acidity, and stability, is a key area of ongoing research to optimize reaction conditions and maximize yields. researchgate.netresearchgate.net

    Another promising avenue is the development of one-pot synthesis from furfural (B47365), the precursor to furfuryl alcohol. This approach, which combines the hydrogenation of furfural and the subsequent esterification in a single reactor, significantly improves process efficiency and reduces waste. Bifunctional catalysts, which possess both metallic sites for hydrogenation and acidic sites for esterification, are crucial for this strategy.

    Biocatalysis represents a frontier in the green synthesis of furfuryl acetate. The use of enzymes, such as lipases, to catalyze the esterification of furfuryl alcohol offers the potential for high selectivity under mild reaction conditions, minimizing energy consumption and by-product formation. While research in this area is still emerging, it holds considerable promise for developing highly sustainable production processes.

    The following table summarizes some of the innovative catalysts being explored for the synthesis of furfuryl acetate:

    Catalyst TypeSpecific ExampleKey AdvantagesReference
    Solid Acid CatalystSulfated ZirconiaHigh yield, reusability, reduced corrosion researchgate.netresearchgate.net
    Mesoporous SilicaAl-SBA-15Environmentally friendly, convenient to recycle dntb.gov.ua
    ZeolitesHZSM-5Tunable acidity, shape selectivity researchgate.net
    Bifunctional CatalystNot specified in resultsOne-pot synthesis from furfural
    BiocatalystLipase (B570770)High selectivity, mild reaction conditions

    Exploration of Novel Reactivity and Uncharted Transformation Pathways

    Beyond its synthesis, the exploration of novel chemical transformations of furfuryl acetate is a burgeoning field of research. Its unique structure, featuring a furan (B31954) ring and an ester group, offers a rich landscape for chemical modification and the synthesis of new value-added products.

    A key area of interest is the use of furfuryl acetate as a synthon in organic synthesis. For example, it has been utilized in the synthesis of 5-acetoxymethyl-2-vinylfuran through Vilsmeier-Haack and Wittig reactions, demonstrating its potential as a building block for more complex molecules. nih.gov Further research is needed to explore its utility in a wider range of coupling reactions and C-H functionalization to create a diverse portfolio of furan-based chemicals.

    The Diels-Alder reaction is a powerful tool for converting furanic compounds into six-membered rings, and furfuryl acetate is a promising substrate for this transformation. rsc.org By reacting with various dienophiles, it can be used to create a range of bicyclic adducts that can serve as precursors to pharmaceuticals and other functional molecules. Understanding the regio- and diastereoselectivity of these reactions is a key research focus to control the synthesis of specific isomers. rsc.org

    Furthermore, the application of modern synthetic methods, such as photocatalysis and electrocatalysis , to furfuryl acetate is a largely unexplored area. These techniques, which utilize light or electricity to drive chemical reactions, could unlock novel transformation pathways that are not accessible through traditional thermal methods. For instance, the selective oxidation or reduction of the furan ring or the ester group could lead to the synthesis of new functionalized molecules with unique properties. Research into the electrochemical hydrogenation of the precursor, furfural, to furfuryl alcohol suggests that similar approaches could be applied to furfuryl acetate. tdl.org

    Advanced Computational Modeling for Precise Property Prediction and Mechanistic Understanding

    Computational chemistry is becoming an indispensable tool for accelerating research and development in the field of furan-based chemistry. For furfuryl acetate, advanced computational modeling offers the potential to predict its properties, understand reaction mechanisms at a molecular level, and guide the design of new catalysts and processes.

    Density Functional Theory (DFT) is already being employed to gain insights into the synthesis of furfuryl acetate. Studies have used DFT to calculate the adsorption energies of furfuryl alcohol and acetic acid on the surfaces of solid acid catalysts. researchgate.netresearchgate.netrsc.org These calculations help to identify the most active catalytic sites and to understand how different catalyst structures influence reaction rates and selectivity. researchgate.netresearchgate.netrsc.org This knowledge is crucial for the rational design of more efficient and selective catalysts. researchgate.net

    Future research will likely see the expanded use of DFT and other computational methods to:

    Predict the reactivity of furfuryl acetate in a wide range of chemical reactions. By modeling transition states and reaction energy profiles, researchers can identify promising new transformation pathways and predict the feasibility of synthesizing novel derivatives.

    Elucidate complex reaction mechanisms . For instance, computational modeling can help to unravel the intricate steps involved in the polymerization of furfuryl acetate or its conversion into other valuable chemicals.

    Design novel catalysts with enhanced performance . By simulating the interaction of furfuryl acetate with different catalyst materials, it is possible to computationally screen for new catalysts with improved activity, selectivity, and stability.

    The integration of machine learning with computational chemistry is an emerging paradigm that holds significant promise. Machine learning models can be trained on large datasets of experimental and computational data to predict the properties and reactivity of molecules like furfuryl acetate with high accuracy and speed. This approach could dramatically accelerate the discovery and development of new applications for this versatile compound.

    Integration into Next-Generation Functional Materials and Catalytic Systems

    The bio-based origin and unique chemical structure of furfuryl acetate make it an attractive building block for the development of next-generation functional materials and catalytic systems.

    A significant area of research is the use of furfuryl acetate in the synthesis of furan-based polymers and resins . These materials are being explored as sustainable alternatives to petroleum-based plastics. The furan ring imparts unique properties to these polymers, such as high thermal stability and chemical resistance. Research is ongoing to develop new polymerization methods and to tailor the properties of these materials for specific applications, such as coatings, adhesives, and composites.

    Furfuryl acetate can also serve as a precursor to other furan-based monomers that can be used to create a variety of polymers, including polyesters, polyamides, and polyimides . nih.govnih.gov The development of efficient and selective methods for converting furfuryl acetate into these monomers is a key research challenge.

    In the realm of catalysis, furfuryl acetate and its derivatives have the potential to be used as ligands for metal catalysts or as components of organocatalysts . The furan ring can coordinate to metal centers, and its electronic properties can be tuned to influence the activity and selectivity of the catalyst. The development of new catalytic systems based on furfuryl acetate could have a significant impact on a wide range of chemical transformations.

    Role in Circular Economy Concepts and Advanced Biorefinery Architectures

    The production of furfuryl acetate from biomass is a prime example of a process that aligns with the principles of a circular economy and advanced biorefinery concepts . By utilizing renewable feedstocks, it reduces our reliance on fossil fuels and contributes to a more sustainable chemical industry.

    Furfuryl acetate is derived from furfural, which is produced from the hemicellulose fraction of lignocellulosic biomass, such as agricultural residues and forestry waste. The integration of furfuryl acetate production into a biorefinery allows for the valorization of all major components of biomass, minimizing waste and maximizing economic and environmental benefits.

    Future research in this area will focus on:

    Optimizing the entire value chain , from biomass pretreatment and furfural production to the synthesis and application of furfuryl acetate. This includes developing more efficient and cost-effective methods for each step of the process.

    Developing integrated biorefinery models where the production of furfuryl acetate is coupled with the production of other valuable bio-based chemicals and biofuels. This will require a systems-level approach to process design and optimization.

    Assessing the life cycle and environmental impact of furfuryl acetate production and use. This will help to ensure that it is a truly sustainable alternative to petroleum-based products.

    By embracing these future research directions, the scientific community can unlock the full potential of acetic acid;furan-2-ylmethanol as a key platform chemical in a more sustainable and circular chemical industry.

    Q & A

    Basic: What synthetic strategies are effective for preparing compounds containing acetic acid and furan-2-ylmethanol?

    Answer:
    A common method involves condensation reactions using acetic acid as a solvent or catalyst. For example, in the synthesis of triazole derivatives, 2-(furan-2-yl)quinoline-4-carbohydrazide is reacted with aldehydes in acetic acid under reflux, followed by neutralization with ammonia . Another approach uses Schiff base formation, where furfuraldehyde reacts with amino coumarin in methanol, catalyzed by acetic acid, to yield furan-containing ligands . Key considerations include:

    • Reagent Ratios: Stoichiometric control (e.g., 1:1 molar ratios) to avoid side products.
    • Reaction Conditions: Reflux temperatures (80–100°C) and reaction times (2–4 hours) for optimal yield.
    • Purification: Column chromatography with eluents like hexane:ethyl acetate (8:2) or recrystallization from ethanol .

    Basic: What analytical techniques are critical for characterizing acetic acid and furan-2-ylmethanol derivatives?

    Answer:

    • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR (e.g., DMSO-d₆ solvent) identify functional groups and confirm structures. For example, 2-(furan-2-yl)acetic acid shows distinct peaks for the furan ring (δ 6.3–7.4 ppm) and acetic acid protons (δ 3.6–4.0 ppm) .
    • Thermogravimetric Analysis (TGA) Coupled with IR: Determines adsorption behavior. Acetic acid physisorbs on H-Beta zeolite between 90–250°C, while methanol desorbs at 50–206°C .
    • FTIR Spectroscopy: Detects carbonyl (C=O, ~1700 cm⁻¹) and hydroxyl (O-H, ~3300 cm⁻¹) groups in intermediates .

    Advanced: How do adsorption mechanisms of acetic acid and methanol on H-Beta zeolite influence esterification catalysis?

    Answer:
    Adsorption is the rate-determining step in zeolite-catalyzed esterification. Two pathways are proposed:

    • Stepwise Adsorption: Acetic acid binds strongly to Brønsted acid sites (BAS) via its carbonyl group, followed by weak methanol co-adsorption .
    • Concerted Adsorption: Both molecules interact simultaneously with BAS, forming a stabilized dimer .
      Methodological Insights:
    • Experimental Validation: TGA-IR data show physisorption below 250°C, with no reaction until higher temperatures .
    • Computational Modeling: DFT studies using a 52T zeolite cluster (M06-2X/6-31G(D)) predict adsorption energies and geometries. Freezing framework atoms except the 3T region reduces computational cost while capturing confinement effects .

    Advanced: How can enzyme-catalyzed oxidation pathways convert furan-2-ylmethanol derivatives into high-value products?

    Answer:
    FAD-dependent oxidases enable four-step oxidation of [5-(hydroxymethyl)furan-2-yl]methanol to furan-2,5-dicarboxylic acid (FDCA), a polymer precursor. Key steps include:

    • Substrate Hydration: Aldehyde intermediates hydrate to geminal diols, enabling further oxidation .
    • Optimization: Ambient temperature (25°C), neutral pH, and dissolved oxygen enhance yield (up to 95%) .
      Experimental Design:
    • Enzyme Activity Assays: Monitor FDCA production via HPLC or UV-Vis spectroscopy (λ = 260 nm).
    • Kinetic Studies: Measure kcatk_{\text{cat}} and KMK_M to assess substrate specificity.

    Data Contradiction: How to resolve conflicting mechanisms (Eley-Rideal vs. Langmuir-Hinshelwood) in zeolite-catalyzed esterification?

    Answer:
    Discrepancies arise from differences in zeolite topology and reaction conditions:

    • Eley-Rideal (ER): Methanol reacts with adsorbed acetic acid. Supported by H-BEA zeolite studies showing bulk-phase alcohol participation .
    • Langmuir-Hinshelwood (LH): Both reactants adsorb before reaction. Observed in MCM-41 with confined pore structures .
      Reconciliation Strategy:
    • Kinetic Isotope Effects (KIE): Compare kHk_{\text{H}} and kDk_{\text{D}} to identify rate-limiting steps.
    • In Situ Spectroscopy: Probe adsorbed species via DRIFTS or NMR during reaction progression.

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.